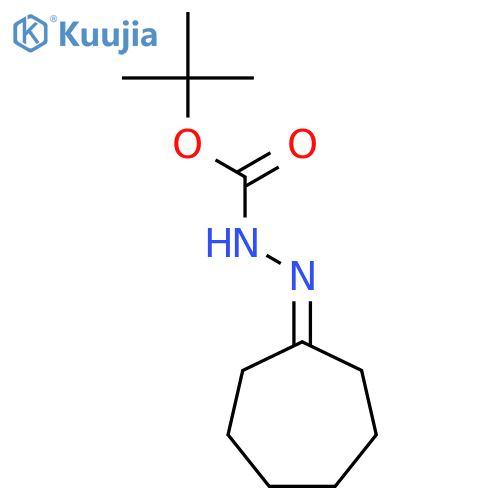Cas no 79201-40-4 (Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester)

79201-40-4 structure
商品名:Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester
- Hydrazinecarboxylic acid, 2-cycloheptylidene-, 1,1-dimethylethyl ester
- WAY-381628
- SR-01000032310
- AKOS034408699
- SR-01000032310-1
- Z49621227
- G89895
- 79201-40-4
- DTXSID601236573
- tert-Butyl 2-cycloheptylidenehydrazine-1-carboxylate
- 1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate
- AC-37785
- (E)-N-cycloheptylidene(tert-butoxy)carbohydrazonic acid
- AS-88050
-
- インチ: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h4-9H2,1-3H3,(H,14,15)
- InChIKey: VZEAFYSZFSQSIW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)NN=C1CCCCCC1
計算された属性
- せいみつぶんしりょう: 226.168127949g/mol
- どういたいしつりょう: 226.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.7Ų
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W425982-1ml |
WAY-381628 |
79201-40-4 | 10mM in DMSO | 1ml |
¥720.90 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-100mg |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 100mg |
¥1170.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-50mg |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 50mg |
¥720.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-250mg |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 250mg |
¥1800.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1977297-1g |
1,1-Dimethylethyl 2-cycloheptylidenehydrazinecarboxylate |
79201-40-4 | 98% | 1g |
¥4500.00 | 2024-07-28 |
Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
79201-40-4 (Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 55290-64-7(Dimethipin)
推奨される供給者
atkchemica
(CAS:79201-40-4)Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ